
Methyl 3-Chloro-4-methylbenzoate
Overview
Description
Methyl 3-Chloro-4-methylbenzoate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Chloro-4-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method includes the reaction of 3-chloro-4-methylbenzoyl chloride with methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Chloro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
2,2’-Azobis(isobutyronitrile) (AIBN): Used as a radical initiator in substitution reactions.
Major Products Formed:
Brominated Derivatives: Formed through bromination reactions.
Scientific Research Applications
Methyl 3-Chloro-4-methylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 3-Chloro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methyl groups on the benzene ring contribute to its binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .
Comparison with Similar Compounds
Methyl 4-Chloro-3-methylbenzoate: Similar structure but with different positions of the chlorine and methyl groups.
Methyl 3-Chloro-2-methylbenzoate: Another isomer with the methyl group at the second position.
Uniqueness: Methyl 3-Chloro-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other isomers, making it valuable in specific synthetic and research contexts .
Biological Activity
Methyl 3-Chloro-4-methylbenzoate (CAS Number: 56525-63-4) is an organic compound characterized by its molecular formula and a molecular weight of approximately 184.62 g/mol. Despite its structural significance, there is a notable lack of specific scientific literature detailing its biological activity. This article aims to summarize the available information regarding its properties, potential biological interactions, and implications for further research.
Chemical Structure and Properties
This compound features a chlorinated aromatic ring with a methyl ester functional group. The compound appears as a white to off-white solid or waxy substance. Its structure is defined by:
- Chloromethyl group at the 3-position
- Methyl group at the 4-position
These substituents may influence the compound's reactivity and interactions in biological systems.
Property | Value |
---|---|
Molecular Formula | C₉H₉ClO₂ |
Molecular Weight | 184.62 g/mol |
Boiling Point | 107 °C |
Freezing Point | 28 °C |
Purity | ≥98% (by GC) |
Lack of Specific Data
As of now, there are no comprehensive studies published that elucidate the biological mechanisms or activities associated with this compound. Some preliminary observations suggest that compounds with similar structures often exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential endocrine-disrupting properties. However, direct evidence for this compound remains elusive .
Potential Interactions and Toxicological Considerations
Given its structural characteristics, this compound may interact with biological systems in ways similar to other chloro-aromatic compounds. These interactions could include:
- Nucleophilic substitution reactions : The presence of both chlorine and methyl groups may enhance electrophilic character, potentially leading to various chemical reactions in biological contexts.
- Toxicological effects : As with many chlorinated compounds, there may be concerns regarding toxicity and environmental impact. Handling precautions are advised due to potential irritant properties .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-Chlorobenzoate | C₈H₇ClO₂ | Lacks the methyl group at the 4-position |
Methyl 4-Methylbenzoate | C₉H₁₀O₂ | No chlorine substituent; only methyl groups |
Isopropyl 3-Chloro-4-methylbenzoate | C₁₁H₁₃ClO₂ | Isopropyl group instead of methyl |
Methyl 3-Bromobenzoate | C₈H₈BrO₂ | Bromine substituent instead of chlorine |
This table illustrates that while this compound has unique features due to its combination of chlorine and methyl groups, further studies are necessary to ascertain its specific biological roles and activities.
Future Research Directions
Given the current gaps in knowledge regarding this compound's biological activity, future research could focus on:
- In vitro Studies : Conducting assays to explore potential cytotoxicity, antimicrobial activity, or endocrine disruption.
- In vivo Studies : Investigating metabolic pathways and toxicological effects in model organisms.
- Mechanistic Studies : Elucidating the biochemical pathways affected by this compound through high-throughput screening methods.
Q & A
Q. Basic Synthesis: What are the standard synthetic routes for Methyl 3-Chloro-4-methylbenzoate?
Basic Question
The compound is typically synthesized via esterification of 3-chloro-4-methylbenzoic acid with methanol under acidic catalysis. A common method involves:
- Reagents : Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as catalysts.
- Conditions : Reflux at 60–80°C for 6–12 hours .
- Workup : Neutralization with NaHCO₃, followed by solvent evaporation and recrystallization.
For chlorinated precursors, chlorination of 4-methylbenzoic acid derivatives using Cl₂ gas with FeCl₃ as a catalyst (30–50°C, 1–3 atm) is a viable route .
Q. Advanced Synthesis: How can reaction conditions be optimized to minimize by-products like 4-chloro isomers?
Advanced Question
By-product formation often arises from incomplete regioselectivity during chlorination. Strategies include:
- Catalyst tuning : Substituting FeCl₃ with AlCl₃ or using iodine to direct chlorination .
- Temperature control : Lower temperatures (e.g., 25°C) reduce side reactions.
- In situ monitoring : Use GC-MS or HPLC to track intermediates and adjust stoichiometry dynamically .
Q. Basic Characterization: What spectroscopic methods confirm the structure of this compound?
Basic Question
- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–8.1 ppm), with a singlet for the methyl ester (δ 3.9 ppm) and methyl group (δ 2.4 ppm) .
- IR : C=O ester stretch at ~1720 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 198 (C₉H₉ClO₂⁺) .
Q. Advanced Characterization: How to resolve discrepancies in melting point data across studies?
Advanced Question
Reported melting points (e.g., 85–88°C vs. 90–92°C) may stem from:
- Purity issues : Recrystallize using hexane/ethyl acetate (3:1) to remove residual acids or isomers .
- Polymorphism : Perform DSC analysis to identify crystalline forms .
- Moisture sensitivity : Store samples in desiccators and report humidity conditions .
Q. Basic Applications: What are its roles in medicinal chemistry research?
Basic Question
The compound serves as:
- A pharmacophore scaffold for anti-inflammatory or antimicrobial agents due to its chloro and methyl substituents.
- An ester prodrug precursor for controlled release of benzoic acid derivatives .
Q. Advanced Applications: How can it be functionalized for agrochemical studies?
Advanced Question
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 3-position for herbicidal activity .
- Oxidation/Reduction : Convert the ester to a hydroxamic acid (using NH₂OH·HCl) for metal-chelating agrochemicals .
Q. Safety & Handling: What protocols mitigate risks during large-scale synthesis?
Basic Question
- Engineering controls : Use fume hoods and closed systems to avoid inhalation .
- Waste management : Neutralize acidic by-products with CaCO₃ before disposal .
- PPE : Nitrile gloves, goggles, and lab coats are mandatory .
Q. Stability & Storage: How does humidity affect its shelf life?
Advanced Question
- Hydrolysis risk : The ester hydrolyzes in humid conditions to 3-chloro-4-methylbenzoic acid.
- Storage : Keep in airtight containers with desiccants (silica gel) at –20°C .
- Monitoring : Conduct periodic FT-IR to detect hydrolysis (appearance of –OH stretches at 3200 cm⁻¹) .
Q. Data Contradictions: How to address conflicting solubility data in polar solvents?
Advanced Question
Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from:
- Impurities : Purify via column chromatography (SiO₂, eluent: CH₂Cl₂/hexane).
- Temperature dependence : Measure solubility at standardized temps (25°C ± 0.5°C) .
Q. Derivative Synthesis: What methods produce bioactive analogs like 3-chloro-4-methylbenzamide?
Advanced Question
- Amidation : React with NH₃ in methanol under high pressure (5 atm, 100°C, 24 hrs).
- Enzymatic routes : Use lipases (e.g., Candida antarctica) for enantioselective amidation .
Properties
IUPAC Name |
methyl 3-chloro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFQDZCNPGFKAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384243 | |
Record name | Methyl 3-Chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56525-63-4 | |
Record name | Methyl 3-Chloro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-chloro-4-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.